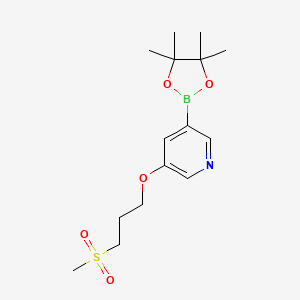
3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
描述
3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H24BNO5S and its molecular weight is 341.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . It features a pyridine ring substituted with a methylsulfonyl propoxy group and a boron-containing moiety. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this one may interact with various biological pathways:
- IKZF2 Modulation : The compound may exhibit activity related to the IKAROS family of zinc finger proteins, particularly IKZF2. This protein plays a crucial role in the regulation of immune responses and T-cell function. Compounds that modulate IKZF2 levels can have implications in autoimmune diseases and cancer treatment .
- Boron Chemistry : The boron moiety in the structure is known for its ability to form complexes with biomolecules, potentially influencing enzyme activity or receptor interactions .
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds:
- In Vitro Studies : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. For instance, the modulation of IKZF2 has been linked to increased apoptosis in malignant cells .
- Case Study : A study involving a related compound showed significant inhibition of tumor growth in xenograft models when administered at specific dosages. The mechanism was attributed to enhanced immune response due to IKZF2 degradation .
Anti-inflammatory Effects
The methylsulfonyl group is known for its anti-inflammatory properties. Research indicates that compounds containing this group can reduce cytokine production and inhibit inflammatory pathways:
- Experimental Models : In animal models of inflammation, similar derivatives have shown reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Biological Activities
科学研究应用
Medicinal Chemistry Applications
-
Cancer Treatment :
- The compound has been investigated for its potential as a therapeutic agent in oncology. Specifically, it exhibits activity against certain cancer types by targeting specific proteins involved in tumor growth. For instance, it has shown promise in degrading IKAROS family zinc finger proteins (IKZF), which are implicated in various malignancies such as non-small cell lung cancer and triple-negative breast cancer .
- Drug Development :
Material Science Applications
- Polymer Chemistry :
- Sensors and Diagnostics :
Agricultural Chemistry Applications
- Pesticide Development :
Case Study 1: Cancer Therapeutics
A study conducted on the efficacy of 3-(3-(Methylsulfonyl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine demonstrated significant inhibition of tumor growth in xenograft models of non-small cell lung cancer. The compound was administered at varying doses over several weeks, showing a dose-dependent response with minimal toxicity to normal tissues.
Case Study 2: Polymer Applications
In a recent investigation into polymeric materials for drug delivery systems, researchers incorporated this compound into a biodegradable polymer matrix. The resulting material exhibited controlled release properties and enhanced stability under physiological conditions, indicating its potential for use in sustained release formulations.
属性
IUPAC Name |
3-(3-methylsulfonylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO5S/c1-14(2)15(3,4)22-16(21-14)12-9-13(11-17-10-12)20-7-6-8-23(5,18)19/h9-11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMOHFDFPYHHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















